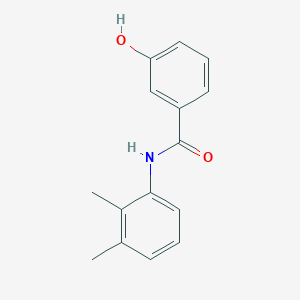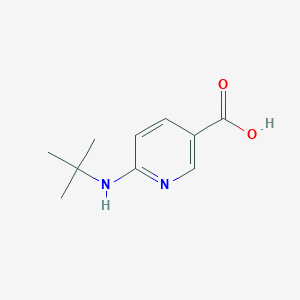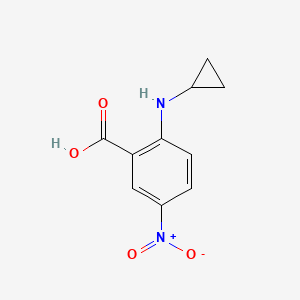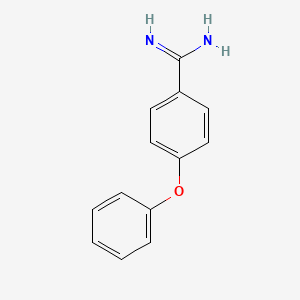
2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylpiperazin-1-yl)-5-nitrobenzoic acid is a chemical compound that features a piperazine ring substituted with a methyl group and a nitrobenzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid typically involves the following steps:
Nitration: The starting material, benzoic acid, undergoes nitration to introduce a nitro group at the 5-position.
Piperazine Substitution: The nitrobenzoic acid is then reacted with 4-methylpiperazine under suitable conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of various oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst is commonly used.
Substitution: Reagents such as sodium hydride and alkyl halides are often employed.
Major Products:
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: 2-(4-methylpiperazin-1-yl)-5-aminobenzoic acid.
Substitution: Various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid is used as a building block for the synthesis of more complex molecules
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its piperazine moiety is known to interact with biological targets, making it a useful tool in biochemical assays.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structure can be modified to develop new therapeutic agents with improved efficacy and reduced side effects.
Industry: Industrially, this compound is used in the production of specialty chemicals and intermediates. Its reactivity and stability make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid involves its interaction with specific molecular targets. The piperazine ring can bind to receptors or enzymes, modulating their activity. The nitro group may also participate in redox reactions, influencing the compound’s biological effects. The exact pathways and targets depend on the specific application and modifications of the compound.
Comparaison Avec Des Composés Similaires
2-(4-Methylpiperazin-1-yl)pyrimidin-5-ylboronic acid: This compound shares the piperazine moiety but has a different aromatic ring, leading to distinct chemical properties and applications.
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride: Similar in structure but with a different substitution pattern, affecting its reactivity and use.
Uniqueness: 2-(4-Methylpiperazin-1-yl)-5-nitrobenzoic acid is unique due to the presence of both a nitro group and a piperazine ring. This combination allows for diverse chemical reactions and interactions, making it a versatile compound in various fields of research and industry.
Propriétés
IUPAC Name |
2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-13-4-6-14(7-5-13)11-3-2-9(15(18)19)8-10(11)12(16)17/h2-3,8H,4-7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCIVEKJLFSWOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide](/img/structure/B7808109.png)




![2-[(2,5-Dichlorophenyl)sulfanyl]acetonitrile](/img/structure/B7808153.png)



